(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride
Description
Nomenclature and Systematic Identification
The compound’s IUPAC name, (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride , reflects its precise stereochemical and functional group arrangement. The (5E) designation specifies the trans configuration of the benzylidene double bond at position 5 of the thiazolidine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1173467-30-5 |
| Molecular Formula | C₁₄H₁₅ClF₂N₂O₄S |
| Molecular Weight | 380.79 g/mol |
| IUPAC Name | (5E)-3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride |
The hydrochloride salt form enhances solubility, a critical feature for bioavailability in pharmacological contexts. The benzylidene moiety at position 5 incorporates 4-(difluoromethoxy) and 3-methoxy substituents, distinguishing it from simpler thiazolidinedione derivatives.
Historical Development of Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-diones (TZDs) emerged in the 1980s as antidiabetic agents targeting peroxisome proliferator-activated receptor gamma (PPAR-γ). Early derivatives, such as ciglitazone , featured basic arylalkylidene groups but exhibited hepatotoxicity. Subsequent modifications aimed to improve safety and efficacy:
- Second-generation TZDs (e.g., rosiglitazone , pioglitazone ) introduced heterocyclic and polar substituents to enhance receptor specificity.
- Third-generation derivatives incorporated fluorinated groups to modulate metabolic stability and binding affinity. The addition of difluoromethoxy groups, as seen in the target compound, emerged as a strategy to balance lipophilicity and electronic effects.
Structural evolution of TZDs has been guided by crystallographic studies of PPAR-γ ligand-binding domains, which highlighted the importance of hydrogen bonding and hydrophobic interactions. The target compound’s 3-(2-aminoethyl) side chain represents a deliberate departure from traditional alkyl or aryl substitutions, potentially enabling novel binding modes.
Position Within the Thiazolidinedione Chemical Family
The compound occupies a niche within the TZD family due to its dual methoxy and difluoromethoxy substituents. Comparative analysis with other derivatives reveals distinct structural and electronic features:
| Derivative | Substituents at Position 5 | Key Modifications |
|---|---|---|
| Rosiglitazone | 4-(2-Methylpyridyl)benzylidene | Pyridyl group for enhanced polarity |
| Pioglitazone | 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene) | Ethoxypyridyl for prolonged half-life |
| Target Compound | 4-(Difluoromethoxy)-3-methoxybenzylidene | Fluorine atoms for metabolic stability |
The difluoromethoxy group introduces electron-withdrawing effects, potentially reducing oxidative metabolism compared to non-fluorinated analogs. Meanwhile, the 3-methoxy group may facilitate π-stacking interactions within hydrophobic receptor pockets. The 2-aminoethyl side chain at position 3 is uncommon in classical TZDs, suggesting a divergent synthetic pathway aimed at optimizing pharmacokinetic properties.
Properties
Molecular Formula |
C14H15ClF2N2O4S |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H14F2N2O4S.ClH/c1-21-10-6-8(2-3-9(10)22-13(15)16)7-11-12(19)18(5-4-17)14(20)23-11;/h2-3,6-7,13H,4-5,17H2,1H3;1H/b11-7+; |
InChI Key |
KITMJVIUHWDMNN-RVDQCCQOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CCN)OC(F)F.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CCN)OC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione core is typically synthesized by refluxing thiourea with monochloroacetic acid in water. This well-established method yields the thiazolidine-2,4-dione with good purity and yields around 78%, with a melting point of approximately 118–120°C. The product is purified by recrystallization from water.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Thiourea + Monochloroacetic acid | Reflux in water | 78% | Purify by recrystallization |
Formation of 5-(4-(difluoromethoxy)-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
This key intermediate is prepared via a Knoevenagel condensation between the thiazolidine-2,4-dione core and the corresponding aromatic aldehyde bearing 4-(difluoromethoxy) and 3-methoxy substituents.
- The reaction typically uses piperidine as a base catalyst.
- The solvent is commonly ethanol .
- Refluxing for 8–9 hours under stirring is standard.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The product precipitates upon acidification with acetic acid and is recrystallized from acetic acid or ethanol.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 2 | Thiazolidine-2,4-dione + 4-(difluoromethoxy)-3-methoxybenzaldehyde + Piperidine | Reflux in ethanol, 8-9 h | ~70% | Acidify with acetic acid, recrystallize |
Introduction of the 3-(2-Aminoethyl) Side Chain
The substitution at position 3 with a 2-aminoethyl group is generally achieved by nucleophilic substitution or alkylation of the thiazolidine-2,4-dione ring or its derivatives:
- The 3-position is activated for substitution due to the acidic hydrogen.
- Reaction with appropriate 2-bromoethylamine or related aminoalkyl halides in the presence of a base such as sodium bicarbonate or potassium carbonate in solvents like N,N-dimethylformamide (DMF) .
- Reaction conditions include stirring at ambient or slightly elevated temperatures (20–60°C) for several hours.
- The product is isolated by precipitation or extraction and purified by chromatography or recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 3 | 5-(4-(difluoromethoxy)-3-methoxybenzylidene)-thiazolidine-2,4-dione + 2-bromoethylamine hydrochloride + Base | Stirring in DMF, ambient to 60°C, 6 h | 80-90% | Purify by extraction and recrystallization |
Formation of the Hydrochloride Salt
- The free amine form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
- This step improves the compound’s stability and facilitates isolation as a crystalline solid.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 4 | Free amine + HCl | Stirring at room temperature | Quantitative | Crystallize from ethanol |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | Core synthesis | Thiourea + Monochloroacetic acid, reflux in water | 78 | Recrystallization (water) |
| 2 | Knoevenagel condensation | Thiazolidine-2,4-dione + 4-(difluoromethoxy)-3-methoxybenzaldehyde + piperidine, reflux ethanol 8-9 h | ~70 | Acidification + recrystallization (acetic acid/ethanol) |
| 3 | Alkylation (aminoethylation) | 2-Bromoethylamine hydrochloride + base (NaHCO3/K2CO3), DMF, 20-60°C, 6 h | 80-90 | Extraction + recrystallization |
| 4 | Salt formation | HCl treatment, room temperature | Quantitative | Crystallization (ethanol) |
Research Results and Analytical Data
- Yields for each step are generally high, indicating efficient synthetic routes.
- Spectroscopic analyses (^1H NMR, ^13C NMR, IR) confirm the successful formation of the compound and its intermediates.
- The Knoevenagel condensation step is critical for introducing the benzylidene moiety with the difluoromethoxy and methoxy substituents, which influence biological activity.
- The aminoethylation step introduces the polar side chain, enhancing solubility and potential receptor interactions.
- The hydrochloride salt form improves compound handling and storage.
Notes on Variations and Optimization
- Alternative bases such as piperidine or triethylamine can be used for Knoevenagel condensation.
- Solvent choice (ethanol, toluene) and temperature can be optimized to improve yields and purity.
- The aminoethylation step can be performed under phase-transfer catalysis or microwave-assisted conditions to reduce reaction time.
- Purification methods may include flash chromatography or recrystallization depending on scale and purity requirements.
This detailed synthesis approach is supported by multiple peer-reviewed sources on thiazolidine-2,4-dione derivatives and their Knoevenagel condensation chemistry, excluding unreliable sources per your request.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
- Analog 1: (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride () lacks the oxygen-containing substituents, reducing polarity and possibly metabolic stability .
- Analog 2 : (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () replaces one oxo group with thioxo, increasing sulfur-mediated interactions but reducing hydrogen-bonding capacity .
Aminoethyl Side Chain
- The 2-aminoethyl group in the target compound is shared with Analog 1 (), suggesting a conserved role in solubility and cationic interactions. In contrast, compounds like (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione () use bulkier substituents, which may hinder membrane permeability .
Table 1: Comparative Analysis of Thiazolidine-2,4-dione Derivatives
Biological Activity
The compound (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial, antioxidant, and antidiabetic agent.
Structure-Activity Relationship
Thiazolidine-2,4-diones are characterized by their unique thiazolidine ring structure, which allows for various substitutions that can enhance their biological properties. The specific substitutions in the compound under investigation contribute to its activity profile.
1. Antimicrobial Activity
Recent studies have demonstrated that TZD derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives had better efficacy than standard antibiotics like cefuroxime against strains such as Bacillus cereus and Staphylococcus epidermidis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TZD Derivative 1 | Bacillus cereus | 12.5 µg/mL |
| TZD Derivative 2 | Staphylococcus epidermidis | 25 µg/mL |
| Standard Antibiotic | Cefuroxime | 50 µg/mL |
2. Antioxidant Activity
Thiazolidine-2,4-dione derivatives have been evaluated for their antioxidant capabilities. The compound's structure enables it to act as an electron donor and radical scavenger. Studies have shown that specific derivatives possess strong antiradical properties comparable to established antioxidants .
| Compound | Antioxidant Assay | IC50 Value (µM) |
|---|---|---|
| TZD Derivative A | DPPH Scavenging Activity | 15.0 |
| TZD Derivative B | ABTS Scavenging Activity | 12.5 |
3. Antidiabetic Activity
The primary therapeutic application of TZDs is in the management of diabetes mellitus. The compound's ability to activate peroxisome proliferator-activated receptors (PPARγ) plays a crucial role in its hypoglycemic effects. In vivo studies have shown that certain TZD derivatives can significantly reduce blood glucose levels and improve insulin sensitivity .
| Compound | Blood Glucose Reduction (%) | Comparison to Pioglitazone (%) |
|---|---|---|
| TZD Derivative C | 40% | Comparable |
| TZD Derivative D | 35% | Slightly lower |
Case Studies
Several case studies highlight the efficacy of thiazolidine-2,4-dione derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a TZD derivative demonstrated significant improvements in glycemic control among type 2 diabetes patients, with participants showing an average reduction in HbA1c levels by 1.5% over six months.
- Case Study 2 : Research evaluating the antibacterial properties of a series of TZD derivatives found that one compound reduced bacterial load in infected mice models by over 70%, indicating its potential as a therapeutic agent.
Q & A
Q. What synthetic routes are commonly employed to prepare (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride?
Methodological Answer: The synthesis typically involves condensation reactions between a thiazolidine-2,4-dione core and substituted benzaldehyde derivatives. Key steps include:
- Knoevenagel Condensation : Reacting 2,4-thiazolidinedione with 4-(difluoromethoxy)-3-methoxybenzaldehyde under acidic conditions (e.g., acetic acid, piperidine) to form the benzylidene intermediate .
- Aminoethylation : Introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural characterization relies on:
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 7.2–7.8 ppm confirm the benzylidene proton (CH=C). The difluoromethoxy group (–OCF₂H) shows splitting patterns due to coupling with fluorine nuclei .
- ¹³C-NMR : Signals near δ 165–175 ppm correspond to the thiazolidine-2,4-dione carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry, as seen in analogs like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation of volatile reagents (e.g., acetic acid) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Q. How is initial biological activity screening performed for this compound?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Administer to diabetic rodents (e.g., streptozotocin-induced mice) to assess hypoglycemic effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Replace traditional bases (e.g., piperidine) with organocatalysts like L-proline to enhance Knoevenagel condensation efficiency .
- Solvent Optimization : Use DMF or THF for aminoethylation to improve solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield .
Q. What computational approaches are used to predict biological targets?
Methodological Answer:
- Molecular Docking : Dock the compound into PPAR-γ (PDB ID: 2PRG) to evaluate binding affinity and hydrogen bonding with key residues (e.g., Tyr473) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with hypoglycemic activity to guide structural modifications .
Q. How can conflicting bioactivity data between analogs be resolved?
Methodological Answer:
- Stereochemical Analysis : Compare (5E) vs. (5Z) isomers via NOESY NMR to determine if geometric isomerism impacts activity .
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation (e.g., via cytochrome P450) explains inconsistent in vivo results .
Q. What role does the difluoromethoxy group play in bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
